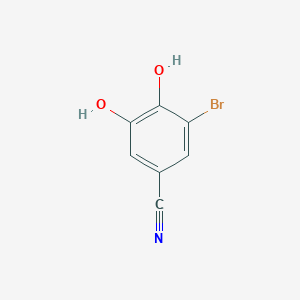

3-Bromo-4,5-dihydroxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4,5-dihydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO2/c8-5-1-4(3-9)2-6(10)7(5)11/h1-2,10-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDZGFVFCNKJLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38897-25-5 | |

| Record name | 3-bromo-4,5-dihydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 4,5 Dihydroxybenzonitrile and Its Precursors

Strategies for Regioselective Bromination of Dihydroxybenzonitrile Frameworks

Achieving regioselectivity in the bromination of a dihydroxybenzonitrile framework is a significant chemical challenge. The two hydroxyl groups are strongly activating and direct electrophiles to the ortho and para positions, while the nitrile group is deactivating and meta-directing. In the case of 3,4-dihydroxybenzonitrile (B93048), the C-5 position is ortho to the hydroxyl group at C-4 and meta to the hydroxyl group at C-3, making it a potential site for substitution.

Electrophilic aromatic substitution is the most common pathway for introducing a bromine atom onto an aromatic ring. nih.gov The reaction mechanism involves an electrophile attacking the electron-rich benzene (B151609) ring, leading to the temporary loss of aromaticity through the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. fiveable.melibretexts.org The final step is the restoration of aromaticity by the loss of a proton. fiveable.me

For catechol (1,2-dihydroxybenzene), the hydroxyl groups strongly activate the ring towards electrophilic attack. The selection of the brominating agent and reaction conditions is critical to control the position and extent of bromination. Common Lewis acid catalysts like FeBr₃ are often used to polarize the Br-Br bond, creating a more potent electrophile (Br⁺). fiveable.me The stability of the intermediate arenium ion dictates the regiochemical outcome. The hydroxyl groups can stabilize an adjacent positive charge through resonance, favoring substitution at the ortho and para positions.

Radical bromination is typically employed for the substitution of hydrogens on allylic or benzylic carbons, which are adjacent to a double bond or an aromatic ring, respectively. wikipedia.orglibretexts.org This reaction, often called the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism and commonly uses N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or UV light. wikipedia.orgyoutube.com

This method is generally not suitable for the direct bromination of the aromatic ring itself. The C-H bonds of the aromatic ring are significantly stronger than benzylic C-H bonds, making abstraction of an aromatic hydrogen by a bromine radical energetically unfavorable. Therefore, radical bromination is not a primary strategy for converting 3,4-dihydroxybenzonitrile directly to 3-Bromo-4,5-dihydroxybenzonitrile.

N-Bromosuccinimide (NBS) is a versatile reagent that can serve as a source of bromine for both radical and electrophilic reactions. missouri.eduorganic-chemistry.org In the context of electron-rich aromatic compounds like phenols, NBS typically functions as an electrophilic brominating agent. missouri.edu The reaction does not always require a strong Lewis acid catalyst and can offer high regioselectivity under mild conditions. nih.gov

The bromination of catechol with NBS in acetonitrile (B52724) can be highly regioselective. nih.gov By carefully controlling the temperature, specific isomers can be favored. For instance, the reaction of catechol with NBS and fluoroboric acid in acetonitrile at low temperatures can yield 4-bromobenzene-1,2-diol exclusively. nih.gov Using NBS for the bromination of activated aromatic compounds often provides high yields with good selectivity, making it a preferred reagent. organic-chemistry.org The use of specific solvents, like dimethylformamide (DMF), can further enhance para-selectivity in NBS brominations. missouri.edu

Table 1: Comparison of Bromination Strategies for Activated Aromatic Rings

| Strategy | Reagent(s) | Typical Conditions | Mechanism | Selectivity Considerations |

|---|---|---|---|---|

| Electrophilic Bromination | Br₂, FeBr₃ | Anhydrous solvent | Electrophilic Aromatic Substitution | Governed by directing effects of existing substituents (-OH, -CN); can lead to mixtures. |

| Radical Bromination | NBS, Radical Initiator (e.g., AIBN) | Reflux in CCl₄, light | Free Radical Chain | Highly selective for weaker C-H bonds (allylic/benzylic); not for aromatic C-H. libretexts.org |

| Electrophilic Bromination with NBS | NBS | Polar solvent (e.g., MeCN, DMF) | Electrophilic Aromatic Substitution | Often provides high regioselectivity for activated rings under mild conditions. nih.govmissouri.edu |

Functional Group Interconversions for Nitrile and Hydroxyl Groups

An alternative synthetic approach involves constructing the brominated catechol framework first and then introducing or modifying other functional groups to arrive at the final product.

The nitrile group can be synthesized from various other functional groups, most commonly from aldehydes or primary amides. libretexts.org The conversion of an aromatic aldehyde to a nitrile is a particularly useful transformation.

One of the most straightforward methods is the dehydration of an aldoxime. nih.gov An aldehyde is first reacted with hydroxylamine (B1172632) (often as hydroxylamine hydrochloride) to form an aldoxime intermediate. asianpubs.orgresearchgate.net This intermediate is then dehydrated using various reagents like acetic anhydride (B1165640), thionyl chloride (SOCl₂), or even under thermal conditions to yield the nitrile. libretexts.orgnih.gov Several one-pot procedures have been developed that convert aldehydes directly to nitriles without isolating the oxime intermediate, often catalyzed by metals like iron or using reagents like O-phenylhydroxylamine hydrochloride. nih.govasianpubs.org

Another approach is the Schmidt reaction, which can convert aldehydes to nitriles using sodium azide (B81097) (NaN₃) in the presence of a strong acid catalyst like triflic acid. nih.govorganic-chemistry.org This method is known for its high yields and tolerance of various functional groups. nih.gov The precursor for this compound in this route would be 3-Bromo-4,5-dihydroxybenzaldehyde (B99904).

Table 2: Selected Methods for Aldehyde to Nitrile Conversion

| Method | Reagents | Key Features | Typical Yields |

|---|

| Oxime Dehydration | 1. Hydroxylamine Hydrochloride 2. Dehydrating Agent (e.g., FeSO₄, Ac₂O) | Two-step or one-pot process; common and versatile. asianpubs.orgresearchgate.net | Good to Excellent | | Iodine-Catalyzed Oxidation | NH₄OAc, I₂, TBHP in Ethanol | Mild conditions, uses ammonium (B1175870) acetate (B1210297) as nitrogen source. rsc.org | Good to Excellent rsc.org | | Schmidt Reaction | Azidotrimethylsilane (TMSN₃) or NaN₃, Triflic Acid | Efficient, low catalyst loading possible with specific solvents (HFIP). nih.gov | Good to High nih.gov | | Aqueous Medium Conversion | O-phenylhydroxylamine hydrochloride | Optimized for aqueous-soluble substrates but also suitable for hydrophobic aldehydes. nih.gov | High nih.gov |

The catechol moiety, characterized by two adjacent hydroxyl groups on the aromatic ring, can be formed through hydroxylation reactions or, more commonly, by the deprotection of corresponding methoxy (B1213986) groups. Demethylation is a key strategy when starting with more readily available methoxy-substituted precursors.

A common precursor for this route is 3-Bromo-4,5-dimethoxybenzonitrile. The ether linkages of the methoxy groups can be cleaved to reveal the hydroxyl groups. Reagents frequently used for this purpose include strong Lewis acids like boron tribromide (BBr₃) or strong proton acids like hydrobromic acid (HBr). The demethylation of vanillic acid (which has one methoxy group) to protocatechuic acid (a dihydroxy compound) via alkaline fusion is a classic example of this type of transformation. orgsyn.org Similarly, 3,4-dimethoxybenzonitrile (B145638) can be demethylated using lithium diisopropylamide to prepare 3,4-dihydroxybenzonitrile with a high yield. google.com These methods can be applied to the brominated and methoxy-protected precursors to yield the final this compound.

Synthesizing the precursor 3,4-dihydroxybenzonitrile often starts from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). The process can involve converting the aldehyde to a nitrile and then demethylating the remaining methoxy group using a Lewis acid like aluminum trichloride. google.com

Table 3: Common Demethylation Reagents for Aryl Methyl Ethers

| Reagent | Typical Conditions | Mechanism | Notes |

|---|---|---|---|

| Boron Tribromide (BBr₃) | Anhydrous CH₂Cl₂ at low temp. | Lewis acid-mediated ether cleavage | Highly effective but requires stoichiometric amounts and careful handling. |

| Hydrobromic Acid (HBr) | Reflux in aqueous HBr | Sₙ2 attack of bromide on the protonated ether's methyl group | Strong acid, high temperatures often required. |

| Aluminum Trichloride (AlCl₃) | Aprotic polar solvent | Lewis acid catalysis | Effective for demethylation in the synthesis of dihydroxybenzonitriles. google.com |

| Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | Nucleophilic demethylation | Used for demethylation of dimethoxybenzonitriles. google.com |

Green Chemistry Principles and Sustainable Synthesis in this compound Preparation

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. While specific green synthesis routes for this exact compound are not documented, the principles can be applied to its hypothetical synthesis, particularly in the key bromination step of a dihydroxybenzonitrile precursor.

A significant advancement in green chemistry is the use of safer and more efficient brominating agents to replace elemental bromine, which is hazardous and has a low atom economy. Oxidative bromination, utilizing a bromide salt in the presence of an oxidant, presents a greener alternative. For instance, the combination of potassium bromide (KBr) and an oxidant like potassium bromate (B103136) (KBrO₃) in the presence of a dilute acid can generate bromine in situ, minimizing handling risks and waste. researchgate.net Another sustainable approach involves using N-bromosuccinimide (NBS) in conjunction with a catalyst under aqueous conditions, which is a milder and more selective method for brominating phenols. organic-chemistry.org

The choice of solvent is another critical aspect of green synthesis. The use of ACS-grade methanol (B129727) as a solvent for NBS-mediated ortho-bromination of phenols has been shown to be effective, allowing for short reaction times and high yields. nih.gov Furthermore, developing protocols in water, a benign solvent, is a primary goal of green chemistry. Mandelic acid has been demonstrated to catalyze the regioselective bromination of aromatic compounds with NBS in aqueous conditions at room temperature. organic-chemistry.org

Energy efficiency can be improved by conducting reactions at ambient temperatures, thus reducing the energy consumption associated with heating. Several modern bromination methods for phenols operate effectively at room temperature. organic-chemistry.orgnih.govchemistryviews.org The use of catalysts, such as Lewis acids or zeolites, can enhance reaction rates and selectivity, often allowing for milder reaction conditions and reducing energy input. nih.gov

Comparative Analysis of Synthetic Yields, Reaction Conditions, and Purity Profiles

A comparative analysis of potential synthetic methodologies for producing this compound from a precursor like 3,4-dihydroxybenzonitrile hinges on the critical bromination step. The choice of brominating agent and reaction conditions significantly impacts the yield, regioselectivity, and purity of the final product.

Traditional methods often employ elemental bromine (Br₂), which, despite being a potent brominating agent, suffers from drawbacks such as hazardous handling, the production of hydrogen bromide (HBr) as a corrosive byproduct, and a tendency to lead to over-bromination, thus complicating purification and reducing the yield of the desired mono-brominated product. researchgate.net

Modern bromination methods offer significant improvements in terms of selectivity and safety. N-Bromosuccinimide (NBS) is a widely used alternative that is a solid and easier to handle than liquid bromine. When used with a suitable catalyst and solvent system, NBS can provide high regioselectivity. For instance, the reaction of catechol with NBS and fluoroboric acid in acetonitrile at low temperatures affords 4-bromobenzene-1,2-diol in 100% yield, demonstrating excellent control over the reaction outcome. nih.gov

The following interactive data table provides a comparative overview of various bromination methods that could be adapted for the synthesis of this compound from a catechol-type precursor. The data is based on literature reports for analogous phenolic compounds.

| Brominating Agent | Catalyst/Solvent | Temperature | Reaction Time | Yield of Mono-brominated Product | Reference |

| N-Bromosuccinimide (NBS) | p-TsOH / Methanol | Room Temperature | 25 min | >86% | nih.gov |

| N-Bromosuccinimide (NBS) | Fluoroboric Acid / Acetonitrile | -30 °C to Room Temp | Overnight | 100% | nih.gov |

| KBr / ZnAl–BrO₃⁻–LDHs | Water | 35 °C | Not Specified | High (e.g., 82% for a methoxy-phenol) | mdpi.com |

| TMSBr / (4-ClC₆H₄)₂SO | Acetonitrile | Room Temperature | Not Specified | High selectivity (up to 99:1 p/o) | chemistryviews.org |

| PIDA / AlBr₃ | Dichloromethane | 0 °C to Room Temp | 1-2 hours | Good to Excellent (e.g., 93% for 2-naphthol) | nih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

The purity profile of the final product is intrinsically linked to the selectivity of the bromination reaction. Methods that offer high regioselectivity, such as the NBS/fluoroboric acid system, are likely to yield a product with higher purity, minimizing the need for extensive chromatographic purification. nih.gov In contrast, less selective methods may produce a mixture of isomers and poly-brominated products, leading to lower isolated yields and more complex purification procedures. The choice of a specific synthetic route will therefore depend on a balance of factors including yield, reaction time, cost and availability of reagents, safety considerations, and the desired purity of the final compound.

Chemical Reactivity and Transformation Studies of 3 Bromo 4,5 Dihydroxybenzonitrile

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. masterorganicchemistry.com The mechanism involves an initial attack of the aromatic pi-system on a strong electrophile, leading to a resonance-stabilized carbocation intermediate, often called a Wheland intermediate or sigma complex. masterorganicchemistry.comlumenlearning.com This is typically the slow, rate-determining step because it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com In a subsequent fast step, a base removes a proton from the carbon where the electrophile has attached, restoring aromaticity and yielding the substituted product. masterorganicchemistry.comyoutube.com

The regiochemical outcome of EAS on a substituted benzene ring is governed by the electronic properties of the substituents already present. In 3-Bromo-4,5-dihydroxybenzonitrile, the benzene ring is decorated with two hydroxyl (-OH) groups, a bromine (-Br) atom, and a nitrile (-CN) group.

Activating Groups: The two hydroxyl groups are powerful activating groups due to their ability to donate electron density to the ring via resonance. They are ortho-, para-directors, meaning they activate the positions adjacent (ortho) and opposite (para) to themselves, stabilizing the carbocation intermediate at these positions.

Deactivating Groups: The nitrile group and the bromine atom are electron-withdrawing and thus deactivate the ring towards electrophilic attack. The nitrile group is a meta-director, while halogens like bromine are an exception, acting as deactivators but directing incoming electrophiles to the ortho and para positions. nih.gov

In this compound, the directing effects of these groups are superimposed. The potent activating and ortho-, para-directing influence of the two adjacent hydroxyl groups dominates the reactivity. The available positions for substitution are C2 and C6. The C6 position is ortho to the C5-hydroxyl group and para to the C4-hydroxyl group, making it highly activated. The C2 position is ortho to the C4-hydroxyl group. Therefore, electrophilic substitution is strongly favored to occur at the C6 position, driven by the powerful directing ability of the catechol moiety.

Nucleophilic Reactions at the Nitrile Group and Bromine Atom

The nitrile group (-C≡N) is susceptible to nucleophilic attack, most notably through hydrolysis. Under either acidic or basic aqueous conditions, the nitrile functionality of this compound can be converted into a carboxylic acid (forming 3-bromo-4,5-dihydroxybenzoic acid). This transformation proceeds through an intermediate amide (3-bromo-4,5-dihydroxybenzamide). While specific studies on the hydrolysis of this exact nitrile are not prevalent, the hydrolysis of the related bromoxynil (B128292) butyrate (B1204436) molecule is a known metabolic pathway. apvma.gov.au Furthermore, enzymatic degradation of the structurally similar 3,4-dihydroxybenzonitrile (B93048) has been observed, indicating the nitrile group's capacity for transformation. nsf.gov

Alcoholysis, the reaction with an alcohol under acidic or basic catalysis, would similarly convert the nitrile group into an ester, providing another route for functional group modification.

The bromine atom on the aromatic ring serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. uwindsor.ca These reactions are cornerstones of modern organic synthesis. mdpi.com

A general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide (this compound), inserting itself into the carbon-bromine bond to form a palladium(II) intermediate. uwindsor.ca

Transmetalation: A second reagent, typically an organoboron compound in the Suzuki reaction or an organotin compound in the Stille reaction, transfers its organic group to the palladium(II) center, displacing the bromide. uwindsor.camdpi.com

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new cross-coupled product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. uwindsor.ca

The Suzuki and Heck reactions are prominent examples. mdpi.commdpi.com The Suzuki reaction couples the aryl bromide with a boronic acid or ester, while the Heck reaction couples it with an alkene. mdpi.commdpi.com The ability of this compound to participate in these reactions makes it a valuable building block for synthesizing more complex molecules. nih.govnih.gov

Oxidation and Reduction Chemistry of the Catechol Moiety

The 4,5-dihydroxy substitution pattern forms a catechol moiety, which is renowned for its antioxidant properties. The closely related compound, 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB), has been studied for its potent radical-scavenging effects. nih.govconsensus.appresearchgate.net These studies provide strong evidence for the antioxidant capabilities of the 3-bromo-catechol core structure.

BDB demonstrates significant scavenging activity against various reactive oxygen species (ROS), including the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical, superoxide (B77818) anion radical (O₂⁻), and hydroxyl radical (•OH). consensus.app The antioxidant activity, measured by the half-maximal inhibitory concentration (IC₅₀), indicates its high efficacy, even surpassing common antioxidants like Vitamin C and tert-butyl hydroquinone (B1673460) (TBHQ) in certain assays. consensus.app

| Radical Species | IC₅₀ of 3-Bromo-4,5-dihydroxybenzaldehyde (mg·L⁻¹) | Reference Compound | IC₅₀ of Reference (mg·L⁻¹) |

|---|---|---|---|

| DPPH Radical | 4.49 | Vitamin C | > 4.49 |

| DPPH Radical | 4.49 | TBHQ | > 4.49 |

| Superoxide Anion (O₂⁻) | 930 | TBHQ | > 930 |

| Hydroxyl Radical (•OH) | 122.42 | Vitamin C | < 122.42 |

| Hydroxyl Radical (•OH) | 122.42 | TBHQ | < 122.42 |

Data sourced from a study on the antioxidant activity of 3-bromo-4,5-dihydroxybenzaldehyde. consensus.app

At a cellular level, the antioxidant mechanism of these compounds involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govresearchgate.netnih.gov By inducing the translocation of Nrf2 into the nucleus, the compound upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which provides cytoprotection against oxidative stress. nih.govresearchgate.net

The catechol moiety is readily susceptible to oxidation, a key aspect of its chemical and biological activity. The two hydroxyl groups can undergo a two-electron, two-proton oxidation to form the corresponding highly reactive ortho-quinone (3-bromo-5-cyanobenzo-1,2-quinone). This transformation is a common pathway for catechol-containing compounds. rsc.orglookchem.com

This redox behavior is central to its role as an antioxidant, where it can donate electrons (and protons) to neutralize free radicals. However, the resulting o-quinone is an electrophilic species that can react with cellular nucleophiles, a process that can have further biological implications. The formation of quinones from substituted phenols is a well-established reaction pathway. rsc.orgacademicjournals.org

Complexation and Chelation Properties of this compound with Metal Ions

The presence of two adjacent hydroxyl groups (a catechol moiety) in the structure of this compound suggests its potential to act as a chelating agent, forming complexes with various metal ions. Catechol and its derivatives are well-known for their ability to coordinate with a wide range of metal ions, a process that is significantly influenced by pH. nih.gov The deprotonation of the hydroxyl groups under neutral to basic conditions enhances the chelating ability of the catechol group, allowing it to form stable complexes with metal ions such as Fe(III), Cu(II), Zn(II), and others. nih.govacs.org

The interaction between catechol-containing compounds and metal ions can result in the formation of either inner-sphere or outer-sphere complexes. acs.org In an inner-sphere complex, the ligand is directly bonded to the metal ion, while in an outer-sphere complex, the ligand and metal ion are separated by at least one solvent molecule. acs.org The nature of the complex formed depends on factors such as the specific metal ion, the pH of the solution, and the presence of other coordinating ligands.

For this compound, the two phenolic hydroxyl groups can form a five-membered chelate ring with a metal ion. The stability of these complexes is expected to be dependent on the nature of the metal ion, with transition metals generally forming more stable complexes. While specific studies on the complexation of this compound with metal ions are not extensively documented in publicly available literature, the principles of catechol-metal interactions provide a framework for understanding its likely behavior. The electron-withdrawing nature of the nitrile and bromine substituents may influence the acidity of the hydroxyl groups and, consequently, the stability of the resulting metal complexes.

Table 1: Expected General Complexation Behavior of this compound with Metal Ions (Based on Catechol Analogs)

| Metal Ion | Expected Interaction | Potential Complex Type | Influencing Factors |

| Fe(III) | Strong complexation | Inner-sphere chelate | pH, ligand-to-metal ratio |

| Cu(II) | Moderate to strong complexation | Inner-sphere chelate | pH, presence of other ligands |

| Zn(II) | Moderate complexation | Inner-sphere chelate | pH |

| Al(III) | Strong complexation | Inner-sphere chelate | pH |

| Mn(II) | Weaker complexation, potential for redox reactions | Outer-sphere or inner-sphere | pH, redox potential |

Note: This table is predictive and based on the known behavior of catechol and its derivatives. Specific experimental data for this compound is not available in the cited sources.

Photochemical Transformations and Photoreactivity

The photochemical behavior of halogenated phenols is of significant environmental and chemical interest. Studies on related compounds indicate that this compound is likely to undergo photochemical transformations upon exposure to ultraviolet (UV) radiation. A key photochemical reaction involving this compound is its formation from the photolysis of the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile).

Research has shown that the irradiation of bromoxynil in aqueous solutions can lead to the formation of this compound as a major photoproduct. acs.orgsmolecule.comlibretexts.org This transformation involves the photohydrolysis of a carbon-bromine bond and subsequent hydroxylation of the aromatic ring. This reaction is significant as it represents a pathway for the environmental degradation of bromoxynil, leading to a product with a different chemical structure and potential reactivity.

The photoreactivity of brominated phenols, in general, is influenced by the number and position of bromine atoms on the aromatic ring. nih.gov The photodecomposition of these compounds often proceeds via the cleavage of the carbon-bromine bond, a process known as photodebromination. nih.govutwente.nl This can lead to the formation of less halogenated phenols or, as seen in the case of bromoxynil transformation, hydroxylated products. The presence of photosensitizers can also influence the rate and pathway of photodegradation. For instance, the photodegradation of some bromophenols is enhanced in the presence of porphyrins, which can generate reactive oxygen species like singlet oxygen. nih.govrsc.org

While the formation of this compound from bromoxynil is documented, detailed studies on the direct photoreactivity of this compound itself are limited. It is anticipated that, like other bromophenols, it would be susceptible to further phototransformation upon prolonged UV irradiation, potentially leading to debromination or ring cleavage.

Table 2: Photochemical Formation of this compound

| Precursor Compound | Reaction Type | Key Product | Significance |

| Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) | Photohydrolysis / Photodegradation | This compound | Environmental degradation pathway for a commercial herbicide |

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 4,5 Dihydroxybenzonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural assignment of 3-Bromo-4,5-dihydroxybenzonitrile and its derivatives. Analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each proton and carbon atom within the molecule, respectively.

In the ¹H NMR spectrum of a related compound, 3-bromo-2,4-dihydroxybenzonitrile, signals for the aromatic protons are observed as doublets at δ 7.34 (d, J = 8.6 Hz, 1H) and 6.51 (d, J = 8.6 Hz, 1H) in deuterated methanol (B129727) (CD₃OD). chemrxiv.org For 5-bromo-2,4-dihydroxybenzonitrile, the aromatic protons appear as singlets at δ 7.58 (s, 1H) and 6.52 (s, 1H). chemrxiv.org These distinct splitting patterns and chemical shifts allow for the precise assignment of the bromine substituent on the aromatic ring.

¹³C NMR spectroscopy further complements the structural elucidation. For instance, in a derivative of this compound, the carbon signals can be assigned to the aromatic carbons (Ar-C), aromatic methine carbons (Ar-CH), the nitrile carbon (CN), and any carbons in substituent groups. rsc.org

Table 1: ¹H NMR Data for Brominated Dihydroxybenzonitrile Isomers in CD₃OD

| Compound | Aromatic Proton 1 (ppm) | Aromatic Proton 2 (ppm) |

| 3-Bromo-2,4-dihydroxybenzonitrile chemrxiv.org | 7.34 (d, J = 8.6 Hz) | 6.51 (d, J = 8.6 Hz) |

| 5-Bromo-2,4-dihydroxybenzonitrile chemrxiv.org | 7.58 (s) | 6.52 (s) |

This table illustrates the distinct chemical shifts and coupling constants for the aromatic protons of two isomeric brominated dihydroxybenzonitriles, aiding in their differentiation.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in this compound and its derivatives. Each functional group within a molecule vibrates at a characteristic frequency, providing a unique "fingerprint" that aids in its identification.

The IR spectrum of a related compound, 3-bromo-4-hydroxy-5-methoxybenzonitrile, would be expected to show characteristic absorption bands for the hydroxyl (-OH), nitrile (-C≡N), and ether (C-O-C) functional groups, in addition to the aromatic C-H and C=C stretching and bending vibrations. The presence of a strong, sharp absorption band around 2220-2260 cm⁻¹ is a clear indicator of the nitrile group. The hydroxyl group typically exhibits a broad absorption in the region of 3200-3600 cm⁻¹.

Table 2: Expected Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H (hydroxyl) | 3200-3600 (broad) |

| C≡N (nitrile) | 2220-2260 (sharp) |

| C=C (aromatic) | 1400-1600 |

| C-O (hydroxyl) | 1000-1260 |

| C-Br (bromo) | 500-600 |

This table provides a general guide to the expected infrared absorption frequencies for the key functional groups in this compound, facilitating its identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound. The absorption of UV or visible light by the molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's electronic structure and the extent of its conjugated system.

The UV-Vis spectrum of an aqueous solution of the related compound chloroxynil (3,5-dichloro-4-hydroxybenzonitrile) shows absorption maxima that are pH-dependent, indicating the protonation state of the hydroxyl group influences the electronic transitions. researchgate.net Similarly, the UV-Vis spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to π→π* transitions within the benzene (B151609) ring and the conjugated system. The position and intensity of these bands can be influenced by the substituents (bromo and hydroxyl groups) on the aromatic ring. Analysis of the UV-Vis spectrum provides valuable information about the extent of conjugation in the molecule and its derivatives. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of this compound and for elucidating its fragmentation pathways. In a mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound (C₇H₄BrNO₂), the calculated molecular weight is approximately 213.94 g/mol . uni.lu The mass spectrum would show a molecular ion peak [M]⁺ corresponding to this mass. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet with a mass difference of 2 Da and a roughly 1:1 intensity ratio.

Electron impact (EI) ionization often leads to the fragmentation of the molecular ion. Analysis of these fragment ions provides valuable structural information. For example, in the mass spectrum of a related dihydroxybenzonitrile derivative, a prominent fragment corresponding to the loss of a specific side chain was observed. rsc.org Similarly, the fragmentation of this compound might involve the loss of the nitrile group (-CN), hydroxyl groups (-OH), or the bromine atom. A patent for a derivative of this compound reports a negative ion mass spectrum showing a peak at m/z 225.0 [M-2]⁻ for 3-bromo-4-hydroxy-5-methoxybenzonitrile, indicating the loss of two protons. google.com

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing Analysis

While a specific crystal structure for this compound was not found in the search results, the study of related brominated compounds highlights the utility of this method. For instance, the crystal structure of a bromo-derivative of a diol was determined to confirm its absolute stereochemistry. researchgate.net X-ray crystallography would reveal the planarity of the benzene ring, the orientation of the hydroxyl and nitrile groups, and the position of the bromine atom with high precision.

Furthermore, analysis of the crystal packing reveals the nature and extent of intermolecular interactions, such as hydrogen bonding and halogen bonding, which govern the solid-state architecture of the compound. researchgate.net These interactions play a crucial role in determining the physical properties of the material, including its melting point and solubility.

Advanced hyphenated techniques (e.g., LC-MS, UPLC-MS) for Purity Assessment and Metabolite Profiling

Advanced hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are indispensable for the analysis of this compound, especially in complex matrices. These techniques combine the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry.

LC-MS and UPLC-MS are routinely used for purity assessment of synthesized compounds. google.combldpharm.com The chromatogram provides information on the number and relative abundance of components in a sample, while the mass spectrometer provides molecular weight information for each separated component, allowing for the identification of impurities.

These techniques are also critical for metabolite profiling. For example, in studies of the environmental degradation of related herbicides like bromoxynil (B128292), LC-MS/MS is used to identify and quantify various metabolites, including hydroxylated and debrominated species such as this compound. apvma.gov.ausemanticscholar.org The high sensitivity and resolution of UPLC-MS enable the detection and characterization of trace-level metabolites in environmental and biological samples. chemrxiv.org

Computational Chemistry and Theoretical Investigations of 3 Bromo 4,5 Dihydroxybenzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Vibrational Frequencies

Density Functional Theory (DFT) has been employed to investigate the properties of benzonitrile (B105546) compounds. For instance, calculations using the B3LYP/6311++G(d,p) level of theory have been shown to provide reliable predictions of global minimum energy and geometric parameters that are in good agreement with experimental data. researchgate.net The optimized geometry of related molecules like 4-bromo-3-methylbenzonitrile (B1271910) has been determined using this method, revealing details about bond lengths and angles. researchgate.net For example, in 4-bromo-3-methylbenzonitrile, the bond length of the bromine substituent is reported to be 1.91 Å. researchgate.net Such computational studies provide a foundational understanding of the molecule's structural and electronic characteristics.

Quantum Chemical Studies of Reactivity Descriptors (e.g., Electrostatic Potential, Fukui Functions, Frontier Molecular Orbitals)

Quantum chemical calculations are crucial for understanding the reactivity of molecules like 3-bromo-4,5-dihydroxybenzonitrile. These studies often involve the analysis of frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and Fukui functions.

Frontier Molecular Orbitals (HOMO & LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. For a related compound, 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, DFT calculations at the B3LYP/6-311G++(d,p) level determined the HOMO and LUMO energies to be -5.8915 eV and -1.9353 eV, respectively. nih.gov The energy gap between HOMO and LUMO (3.9562 eV) provides insight into the molecule's stability and reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For 5-bromo-3-nitropyridine-2-carbonitrile, MEP analysis showed that negative electrostatic potential is concentrated around the oxygen and nitrogen atoms, indicating these as likely sites for electrophilic attack. researchgate.net The red and yellow regions in the MEP map highlight these electron-rich areas. researchgate.net

Prediction and Analysis of Acidity (pKa) of Hydroxyl Groups

The acidity of the hydroxyl groups in this compound is a critical parameter influencing its chemical and biological behavior. Computational methods, particularly DFT in conjunction with a solvation model like the Conductor-like Polarizable Continuum Model (CPCM), are powerful tools for predicting pKa values.

For a series of substituted 1,2-dihydroxybenzenes (catechols), a computational method validated by experiments was used to determine their pKa values in an aqueous solution. researchgate.net This study demonstrated that the deprotonation order of the hydroxyl groups is dependent on the electron-donating or withdrawing nature of the substituents on the aromatic ring. researchgate.net For 3,4-dihydroxybenzonitrile (B93048), the calculated pKa values for the hydroxyl groups were 6.54 and 11.79. researchgate.net The presence of the electron-withdrawing cyano group significantly influences the acidity of the hydroxyl groups. reading.ac.uk This effect is also observed in other nitrated catechols, where the electron-withdrawing nitro group stabilizes the phenolate (B1203915) anion. reading.ac.uk

Table of Predicted pKa Values for Related Dihydroxybenzonitriles:

| Compound | Calculated pKa (OH meta) | Calculated pKa (OH para) |

|---|---|---|

| 3,4-Dihydroxybenzonitrile | 11.79 | 6.54 |

Data sourced from a computational study on substituted 1,2-dihydroxybenzenes. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While specific molecular dynamics (MD) simulation studies on this compound are not explicitly detailed in the provided search results, the principles of this technique are widely applied to understand the conformational landscape and solvent interactions of similar molecules. MD simulations allow for the exploration of the dynamic behavior of a molecule in a solvent environment, providing insights into its flexibility, preferred conformations, and interactions with surrounding solvent molecules. For flexible molecules, considering the conformational space is crucial for accurate predictions of properties like NMR chemical shifts. nih.gov

Theoretical Modeling of Reaction Mechanisms and Transition States

Theoretical modeling is instrumental in elucidating the mechanisms of chemical reactions involving compounds like this compound, which is a known degradation product of the herbicide bromoxynil (B128292). researchgate.netcanada.cacanada.cacanada.ca The degradation of bromoxynil, often initiated by hydroxyl radicals, has been studied using DFT methods such as M06-2X, B3LYP, and MPW1K with the 6-311++G(d,p) basis set. b-u.ac.in These studies reveal that the reaction can proceed through H-atom abstraction or OH addition, leading to various intermediates. b-u.ac.in The formation of 3,5-dibromo-2,4-dihydroxybenzonitrile is one such pathway. b-u.ac.in The calculation of transition state energies helps in determining the most favorable reaction pathways. For instance, the energy barrier for the reaction of a peroxy radical with nitric oxide to form an alkoxy radical was found to be a low 2.57 kcal/mol, indicating a favorable pathway. b-u.ac.in

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The in silico prediction of spectroscopic parameters, particularly NMR chemical shifts, is a powerful tool for structure elucidation and verification. DFT calculations are a common method for predicting ¹H and ¹³C NMR chemical shifts with high accuracy. d-nb.info The accuracy of these predictions can be enhanced by accounting for conformational isomers and using appropriate solvent models. nih.govd-nb.info For complex molecules, protocols combining force-field based conformation generation with DFT calculations can significantly reduce computational time while maintaining good agreement with experimental data. nih.gov Machine learning models are also emerging as a rapid and accurate method for predicting NMR chemical shifts. rsc.org While specific predicted NMR data for this compound is not available in the search results, the established methodologies suggest that its NMR spectra can be reliably predicted.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-bromo-3-methylbenzonitrile |

| 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione |

| 5-bromo-3-nitropyridine-2-carbonitrile |

| Bromoxynil |

| 3,4-dihydroxybenzonitrile |

| 3,5-dibromo-2,4-dihydroxybenzonitrile |

| 3-bromo-4-hydroxybenzonitrile |

| 4-hydroxybenzonitrile |

| 5-bromo-3,4-dihydroxybenzonitrile |

| 3,4,5-trihydroxybenzonitrile |

| 3-Bromo-4,5-dihydroxybenzaldehyde (B99904) |

| Methyl 3-bromo-4,5-dihydroxybenzoate |

| Bis (3-bromo-4,5-dihydroxybenzyl) ether |

| 3-Bromo-4-formylbenzonitrile |

| 3-Bromo-4-hydroxy-5-methoxybenzaldehyde |

| 3-Bromo-4-(2-iodophenoxy)-benzonitrile |

| 4-hydroxybenzonitrile |

| 3-bromo-4-hydroxy-5-nitrobenzonitrile |

| 4-hydroxy-3-nitrobenzonitrile |

| 3,5-dibromo-4-hydroxybenzonitrile |

| 3,5-dibromo-2,4-dihydroxy benzonitrile |

| 2,6-dibromo-4-cyanophenoxy radical |

| 2,6-dibromo-4-cyano-1- hydroxy benzene (B151609) radical |

| 5-bromo-4-hydroxy-3-oxocyclohexa-1,5-diene carbonitrile |

| 3-bromosyl-5-cyano-2-hydroxybenzene radical |

| 3,5-dibromo-4-hydroxycyclohexa-2,4-dienone |

| 3,5-dihydroxybenzoic acid |

| 3,5-dihydroxybenzonitrile |

| 2-(3,4-dimethoxyphenyl)acetonitrile |

| 2-(4,5-dihydroxy-2-nitrophenyl)acetonitrile |

| 3-Bromo-5-chloro-2-fluoroaniline |

| 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile |

Derivatization and Functionalization Strategies for Structure Activity Relationship Sar Exploration

Etherification and Esterification of Phenolic Hydroxyl Groups

The two adjacent hydroxyl groups (catechol moiety) are prime targets for derivatization through etherification and esterification. These reactions can modulate the compound's polarity, hydrogen-bonding capabilities, and steric profile.

Etherification: The phenolic hydroxyls can be converted to ethers to introduce a variety of alkyl or aryl groups. A notable etherification involves the reaction with diiodomethane (B129776) in the presence of a base like cesium carbonate to form a methylenedioxy bridge, effectively capping both hydroxyl groups simultaneously. The formation of Bis(3-bromo-4,5-dihydroxybenzyl) ether, a novel bromophenol isolated from the red alga Polysiphonia morrowii, demonstrates the biological relevance of ether linkages at these positions, suggesting that two molecules of the corresponding aldehyde can be linked via an ether bond. nih.gov In related dihydroxybenzonitriles, Williamson ether synthesis is a common strategy, reacting the phenol (B47542) with alkyl halides (e.g., 1-bromododecane) in the presence of a base to yield alkoxy derivatives. bath.ac.uk Another specialized method involves reacting a catechol with difluorocarbene to introduce a difluoromethylenedioxy group. google.com

Esterification: Esterification is another key strategy to modify the hydroxyl groups, often to create prodrugs or alter solubility. google.com Standard esterification conditions, such as reacting the phenol with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base, can be employed. For instance, in related polyphenolic compounds, selective acylation can be achieved by carefully controlling reaction conditions.

Table 1: Examples of Derivatization of the Phenolic Hydroxyl Groups

| Derivative Type | Reagents and Conditions | Resulting Structure | Reference |

|---|---|---|---|

| Methylene Ether | Diiodomethane, Cesium Carbonate, DMF, 80°C | Formation of a methylenedioxy bridge across the 4- and 5-positions. | Analogous reaction from patent literature |

| Alkyl Ether | 1-Bromododecane, K₂CO₃, DMF | Dodecyloxy groups attached to the 4- and 5-positions. | bath.ac.uk |

| Benzyl Ether | Benzyl Bromide, K₂CO₃, Acetone, Reflux | Benzyloxy groups attached to the 4- and 5-positions. | General synthetic method |

| Ester | Acetic Anhydride, Pyridine | Acetoxy groups attached to the 4- and 5-positions. | General synthetic method |

Chemical Modifications at the Nitrile Functionality (e.g., to Amides, Carboxylic Acids)

The nitrile group is a versatile functional handle that can be converted into several other important functionalities, most notably amides and carboxylic acids. These transformations significantly alter the electronic and hydrogen-bonding properties of the molecule.

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-bromo-4,5-dihydroxybenzoic acid. chemicalland21.comebi.ac.uk Ozonation has also been identified as a method that can facilitate the degradation of related brominated hydroxybenzonitriles to their carboxylic acid forms. researchgate.net The successful synthesis of 3-bromo-4-phenylisothiazole-5-carboxylic acid from its corresponding amide using sodium nitrite (B80452) in trifluoroacetic acid provides an alternative route from an amide intermediate. nih.gov

Conversion to Amides and Thioamides: Conversion of the nitrile to a primary amide can be achieved through partial hydrolysis, often using acid or base with controlled reaction times and temperatures. Alternatively, reaction with hydrogen peroxide in a basic medium (Radziszewski reaction) is a known method. From the amide, further modifications are possible. For related bromo-hydroxybenzonitriles, conversion to a thioamide has been demonstrated using sodium hydrosulfide (B80085) in the presence of magnesium chloride. lookchem.com

Conversion to Tetrazoles: As a bioisostere for the carboxylic acid group, the nitrile can be converted to a tetrazole. This is typically achieved by reacting the nitrile with an azide (B81097) source, such as sodium azide or tributyltin azide, often in the presence of a Lewis acid. nih.govrsc.org

Table 2: Synthetic Transformations of the Nitrile Group

| Target Functional Group | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Carboxylic Acid | H₂SO₄ (aq), heat or NaOH (aq), heat | 3-Bromo-4,5-dihydroxybenzoic acid | chemicalland21.comebi.ac.uk |

| Amide | H₂SO₄ (conc.), controlled conditions | 3-Bromo-4,5-dihydroxybenzamide | General synthetic method |

| Thioamide | NaHS, MgCl₂, DMF | 3-Bromo-4,5-dihydroxybenzothioamide | lookchem.com |

| Tetrazole | Tributyltin azide (Bu₃SnN₃), 1,4-dioxane | 5-(3-Bromo-4,5-dihydroxyphenyl)-1H-tetrazole | nih.gov |

Introduction of New Functional Groups via Aromatic Substitution

The aromatic ring of 3-bromo-4,5-dihydroxybenzonitrile, while activated by two hydroxyl groups, also contains two deactivating groups (bromo and cyano). This substitution pattern allows for further functionalization via electrophilic or nucleophilic aromatic substitution, although the regioselectivity is influenced by the interplay of these directing groups.

Electrophilic Aromatic Substitution: The catechol moiety strongly activates the ring towards electrophilic attack. The available position for substitution is C6 (ortho to one hydroxyl and meta to the other). Reactions such as nitration (using nitric acid) or further halogenation (e.g., with N-bromosuccinimide) could introduce new substituents at this position. For example, studies on 2,4-dihydroxybenzonitrile (B1587391) have shown that electrophilic bromination using N-bromosuccinimide can occur. chemrxiv.org

Nucleophilic Aromatic Substitution: While the electron-rich ring is generally resistant to nucleophilic aromatic substitution, the presence of the electron-withdrawing nitrile group and the bromine atom can facilitate such reactions under specific conditions. For example, photochemical reactions of related dihalogenated hydroxybenzonitriles have shown that a halogen atom can be substituted by a hydroxyl group (photohydrolysis). researchgate.net In some cases, the bromine atom itself can be displaced by other nucleophiles, although this typically requires harsh conditions or metal catalysis.

Synthesis of Polymeric and Supramolecular Architectures Incorporating the this compound Scaffold

The unique combination of functional groups in this compound makes it an attractive building block for creating larger, more complex structures like polymers and supramolecular assemblies.

Polymeric Architectures: Dihydroxybenzonitrile derivatives can serve as monomers in polymerization reactions. lookchem.com For instance, the hydroxyl groups can be used for step-growth polymerization with suitable linkers to form polyesters or polyethers. The nitrile functionality could also be involved in polymerization, for example, through cyclotrimerization to form triazine-linked polymers. The electrochemical polymerization of related hydroquinone (B1673460) derivatives suggests another route to creating conductive polymers where the catechol moiety plays a key role. biointerfaceresearch.com

Supramolecular Architectures: The catechol and nitrile functionalities are excellent sites for directing non-covalent interactions, which are the basis of supramolecular chemistry. dokumen.pub

Hydrogen Bonding: The two hydroxyl groups can act as hydrogen bond donors, while the nitrile nitrogen can act as an acceptor. This allows the molecule to form predictable, hydrogen-bonded networks in the solid state, which can be used to template reactions or build complex architectures. researchgate.net

Metal Coordination: The catechol unit is a well-known chelator for a variety of metal ions. This property can be exploited to build coordination polymers or discrete metallo-supramolecular structures with specific geometries and properties.

Host-Guest Chemistry: Recent studies have shown that macrocycles can be designed to specifically recognize and bind benzonitrile (B105546) derivatives through a combination of hydrogen bonding and other non-covalent interactions, mimicking a "lock-and-key" model. nih.gov This suggests that this compound could act as a guest molecule in specifically designed host systems.

Design and Synthesis of Molecular Probes and Labels Based on this compound

The structural core of this compound can be adapted for the development of molecular tools for biological and chemical sensing.

Fluorescent Probes: While the parent compound is not strongly fluorescent, its scaffold can be incorporated into larger systems designed to act as fluorescent probes. nih.gov For example, it could be coupled to a fluorophore to create a probe where binding events at the catechol or nitrile site modulate the fluorescence output. The design of such probes often relies on mechanisms like Intramolecular Charge Transfer (ICT), where the electron-donating catechol and electron-withdrawing nitrile can be tuned to respond to changes in the local environment, such as polarity or pH. mdpi.com The related compound, 3-bromo-4,5-dihydroxybenzaldehyde (B99904), has been shown to have biological activity and affects cellular pathways, indicating that this class of compounds interacts with biological systems and has potential as a basis for probes. nih.gov

Isotopic Labeling: For use in SAR and metabolic studies, isotopically labeled versions of the compound can be synthesized. For example, deuterium (B1214612) (²H) can be incorporated into the molecule to increase its metabolic stability or to serve as a tracer in mass spectrometry-based assays. google.com This is typically achieved by using a labeled precursor during the synthesis. Such labeled compounds are invaluable for tracking the molecule's fate in biological systems without altering its fundamental chemical properties.

Exploration of Mechanistic Biological Activities and Biochemical Interactions in Vitro Studies

Molecular Mechanisms of Antioxidant and Radical Scavenging Properties

Involvement in Nrf2/HO-1 Pathway Modulation in Cell Models

In vitro studies have demonstrated that the related compound, 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (3-BDB), can modulate the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway in keratinocyte cell models. nih.gov This pathway is a critical cellular defense mechanism against oxidative stress.

Treatment of HaCaT keratinocytes with 3-BDB resulted in the upregulation of both HO-1 mRNA and protein expression in a concentration-dependent manner. nih.gov Further investigation revealed that 3-BDB treatment led to the nuclear translocation of Nrf2 and its binding to the antioxidant response element (ARE) in the promoter region of the HO-1 gene. nih.gov This indicates that 3-BDB activates the Nrf2 signaling cascade, which in turn induces the expression of the cytoprotective enzyme HO-1. nih.gov

The activation of this pathway by 3-BDB was shown to be mediated by the upstream signaling molecules, extracellular signal-regulated kinase (ERK) and protein kinase B (Akt). nih.gov Inhibition of either ERK or Akt abrogated the 3-BDB-induced increase in Nrf2 and HO-1 levels. nih.gov This suggests that 3-BDB's antioxidant effects are, at least in part, dependent on the activation of the ERK and Akt signaling pathways, leading to Nrf2 activation and subsequent HO-1 expression. nih.gov

Furthermore, the cytoprotective effects of 3-BDB against oxidative damage induced by hydrogen peroxide (H₂O₂) and UVB radiation were diminished by inhibitors of HO-1, ERK, and Akt. nih.gov This provides further evidence for the crucial role of the Nrf2/HO-1 pathway in the antioxidant activity of this bromophenol. nih.gov

Derivatives of 3-bromo-4,5-dihydroisoxazole (B8742708) have also been shown to activate the Nrf2/HO-1 protective system in THP-1 human monocytic cells. nih.govnih.govresearchgate.net The potency of this activation is influenced by the leaving group at the 3-position of the isoxazoline (B3343090) nucleus. nih.govresearchgate.net Mass spectrometry and X-ray crystallography studies have confirmed that the target of these compounds is the Cys151 residue of the BTB domain of Keap1, a key protein in the regulation of Nrf2. nih.gov

Direct Free Radical Scavenging Assays

In vitro assays have been employed to directly assess the radical scavenging capabilities of the related compound, 3-bromo-4,5-dihydroxybenzaldehyde. One study demonstrated its significant scavenging effect on the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical, with an IC50 value of 4.49 mg·L⁻¹. consensus.app This activity was reported to be superior to the positive controls, Vitamin C and tert-butyl hydroquinone (B1673460) (TBHQ). consensus.app

The same study also investigated its ability to scavenge superoxide (B77818) anion radicals (O₂⁻), showing stronger activity than TBHQ with an IC50 of 0.93 g·L⁻¹. consensus.app However, its scavenging effect on hydroxyl free radicals was weaker than that of Vitamin C and TBHQ, with an IC50 of 122.42 mg·L⁻¹. consensus.app

Another study investigating various dihydroxy benzaldehyde (B42025) derivatives found that they possess free radical scavenging properties against DPPH, hypochlorous acid (HOCl), and peroxynitrite (ONOO⁻). googleapis.com

Enzyme Inhibition Studies and Kinetic Analysis

Characterization of Ligand-Enzyme Interactions and Binding Modes

Xanthine (B1682287) Oxidase (XO): 3-Bromo-4,5-dihydroxybenzonitrile has been identified as an inhibitor of xanthine oxidase (XO). google.comgoogle.com Patent literature describes a biological assay where the compound was tested for its XO inhibitory activity. google.com The assay involved diluting the compound to a series of concentrations and incubating it with xanthine oxidase. google.com While specific kinetic data and binding modes are not detailed in the provided search results, the inclusion of this compound in a patent for XO inhibitors suggests a direct interaction with the enzyme. google.comgoogle.com

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): Derivatives of 3-bromo-isoxazoline have been shown to inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.govnih.gov Studies have demonstrated that these compounds can covalently inactivate recombinant human GAPDH (hGAPDH). nih.gov One particular spirocyclic derivative was identified as a potent covalent inhibitor of hGAPDH, exhibiting faster reactivity than koningic acid, a known GAPDH inhibitor. nih.gov The inhibition of GAPDH by these derivatives has been shown to correlate with antiproliferative activity in pancreatic cancer cell lines. nih.govnih.gov

Catechol-O-methyltransferase (COMT): While direct inhibition studies on this compound were not found, related catechol-containing compounds have been investigated as COMT inhibitors. reading.ac.uk The presence of a catechol moiety is a key feature for interaction with the COMT active site, which contains a magnesium ion. reading.ac.uk The binding of catecholic ligands involves coordination with the magnesium ion and interaction with key amino acid residues like Lys144. reading.ac.uk Electron-withdrawing substituents on the catechol ring, such as a nitro group, have been shown to enhance inhibitory activity by stabilizing the phenolate (B1203915) anion, making it a poorer substrate for methylation. reading.ac.uk Given its catechol structure, this compound possesses the foundational scaffold for potential COMT inhibition.

Structure-Activity Relationships for Enzymatic Modulation

Xanthine Oxidase (XO): The structure of this compound, with its dihydroxybenzonitrile core, is a key feature for its activity as a xanthine oxidase inhibitor. Patents covering this compound and its derivatives suggest that substitutions on the aromatic ring play a crucial role in its inhibitory potential. google.comgoogle.com

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): For the 3-bromo-isoxazoline derivatives that inhibit GAPDH, the 3-bromo-4,5-dihydroisoxazole core is the key pharmacophore responsible for the covalent modification of the enzyme. nih.govnih.gov

Catechol-O-methyltransferase (COMT): For COMT inhibitors, the catechol moiety is essential for binding to the active site. reading.ac.uk Structure-activity relationship studies on related compounds have shown that electron-withdrawing groups on the catechol ring, such as a nitrile group, can significantly impact inhibitory potency. reading.ac.uk For instance, nitrile derivatives of catecholamines demonstrated complete inhibition of COMT at a concentration of 100 µM. reading.ac.uk This suggests that the nitrile group in this compound could contribute to its potential as a COMT inhibitor.

Receptor Binding Affinity Studies and Ligand-Protein Interaction Profiling (in vitro, non-human)

Currently, there is limited specific information available from the provided search results regarding in vitro, non-human receptor binding affinity studies and ligand-protein interaction profiling specifically for this compound. However, studies on related compounds and broader screening approaches provide some context.

For instance, a study on the lactate (B86563) receptor (GPR81) identified 3-chloro-5-hydroxybenzoic acid as a selective agonist. nih.gov This research involved screening structurally similar arylhydroxy acids, indicating a methodological approach that could be applied to this compound to explore its potential interactions with G-protein coupled receptors. nih.gov

Furthermore, fragment-based screening approaches, such as the use of "FragLites" and "PepLites," have been employed to map the binding sites of proteins like bromodomains BRD4 and ATAD2. nih.gov These methods utilize small, simple compounds to identify key interaction sites. The application of such techniques could elucidate the potential binding partners and interaction profiles of this compound.

While not directly focused on receptor binding, research on a methyl ester derivative, methyl 3-bromo-4,5-dihydroxybenzoate (MBD), has shown that it can regulate TLR/NF-κB pathways in a zebrafish model of inflammatory bowel disease. nih.gov This suggests potential interactions with components of this signaling pathway.

Modulatory Effects on Cellular Signaling Pathways (e.g., MAPK, NF-κB) in Model Systems

There is a notable lack of direct research on the modulatory effects of this compound on critical cellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

In contrast, studies on the structurally similar compound, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) , where a nitrile group is replaced by an aldehyde, have indicated potential for such interactions. For instance, BDB has been reported to modulate MAPK and NF-κB signaling pathways in murine macrophage cell lines. ontosight.ai It has also been shown to affect the extracellular signal-regulated kinase (ERK) and protein kinase B (Akt) signaling pathways, which are linked to cellular protection against oxidative stress. However, it is crucial to emphasize that these findings pertain to the benzaldehyde analogue and cannot be directly extrapolated to this compound without specific experimental validation.

Investigation of Gene Expression Regulation in Cell Culture Models (non-human, mechanistic)

Specific data on how this compound regulates gene expression in non-human cell culture models is not available in the current body of scientific literature.

Again, looking at its analogue, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) , provides some context on potential, yet unconfirmed, activities. BDB has been shown to influence the expression of various genes in different cell types. For example, it has been observed to affect the mRNA expression levels of cytokines and transcription factors in CD4+ T cells. nih.gov Furthermore, BDB can induce the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) by activating the nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor in the cellular antioxidant response. These studies on BDB highlight a potential for this class of compounds to regulate gene expression, though specific studies on this compound are absent.

Interaction with Biomolecules (e.g., DNA/RNA, Lipids) at the Molecular Level

Direct experimental evidence detailing the molecular interactions of this compound with biomolecules such as DNA, RNA, or lipids is not documented in published research.

Studies on the related compound 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) have suggested protective effects against oxidative damage to cellular components. It has been reported to decrease injury to lipids and DNA resulting from UVB-induced oxidative stress. nih.gov This suggests an ability to either directly scavenge reactive oxygen species or to modulate cellular environments to protect these biomolecules. However, the specific chemical interactions at a molecular level between BDB and these biomolecules were not fully elucidated, and no such information exists for this compound.

Emerging Applications and Interdisciplinary Research Directions

Role as a Precursor in Advanced Organic Materials and Functional Polymers

The unique combination of reactive sites in 3-Bromo-4,5-dihydroxybenzonitrile makes it a promising monomer for the synthesis of advanced organic materials and functional polymers. The catechol moiety, with its two adjacent hydroxyl groups, is well-suited for polymerization reactions. These hydroxyl groups can be derivatized to form esters or ethers, enabling the creation of polyesters and polyethers with tailored properties. The presence of the bromine atom and the nitrile group offers further opportunities for functionalization, both before and after polymerization.

The bromine atom can be utilized in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new functionalities or to create cross-linked polymer networks. This could lead to the development of materials with enhanced thermal stability, mechanical strength, or specific electronic properties. The nitrile group can be hydrolyzed to a carboxylic acid, converted to an amine, or used in cycloaddition reactions, further expanding the range of possible polymer structures and functionalities. For instance, polymers incorporating the this compound unit could be designed to have specific optical or electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The inherent properties of the catechol group can also be exploited. Catechols are known for their ability to adhere to a variety of surfaces, a property inspired by the adhesive proteins of marine mussels. Polymers containing this moiety could therefore be developed as advanced bioadhesives or coatings. Furthermore, the redox activity of the catechol unit could be harnessed to create redox-active polymers for energy storage applications.

Utilization in Supramolecular Chemistry and Host-Guest Systems

In the realm of supramolecular chemistry, this compound presents several features that make it an attractive building block for the construction of complex, self-assembling systems. The catechol hydroxyl groups are excellent hydrogen bond donors and acceptors, enabling the formation of intricate hydrogen-bonded networks. These interactions can be used to direct the assembly of molecules into well-defined supramolecular structures, such as rosettes, capsules, or gels.

The bromine atom can participate in halogen bonding, a non-covalent interaction that has gained increasing recognition for its strength and directionality in crystal engineering and the design of supramolecular architectures. The interplay between hydrogen bonding from the hydroxyl groups and halogen bonding from the bromine atom could lead to the formation of robust and highly ordered structures.

Furthermore, the aromatic ring of this compound can engage in π-π stacking interactions, which are crucial for the stability of many supramolecular assemblies. The nitrile group can also act as a hydrogen bond acceptor or coordinate to metal ions, providing an additional point of interaction for building host-guest systems. These systems could be designed to encapsulate small molecules or ions, with potential applications in areas such as drug delivery, sensing, and catalysis. The specific electronic and steric properties imparted by the bromine and nitrile substituents could allow for the fine-tuning of the host cavity's size, shape, and binding affinity for specific guests.

Development as a Molecular Probe for Chemical or Biological Systems (non-clinical)

The structural characteristics of this compound suggest its potential as a scaffold for the development of molecular probes for the detection of various chemical and biological species. The catechol moiety is known to bind to a range of metal ions, and this interaction can lead to changes in the molecule's photophysical properties, such as fluorescence or absorbance. This principle could be used to design colorimetric or fluorescent sensors for specific metal ions.

The nitrile group, being a good electron-withdrawing group, can influence the electronic properties of the aromatic ring and, consequently, its fluorescence. Modification of the nitrile group or its participation in specific reactions could be used as a signaling mechanism in a molecular probe. For example, a reaction that alters the electronic nature of the nitrile could lead to a detectable change in the fluorescence of the molecule.

While direct research into this compound as a molecular probe is limited, the closely related compound 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB) has been isolated from marine red algae and has been shown to possess antioxidant and other biological activities. nih.govnih.gov This suggests that the 3-bromo-4,5-dihydroxyphenyl scaffold has biological relevance and could be further explored for the development of probes for non-clinical biological systems, for instance, in studying oxidative stress in cell cultures.

Contributions to Catalysis and Green Chemical Processes

The structure of this compound offers several avenues for its application in catalysis and green chemistry. The catechol moiety can act as a bidentate ligand, coordinating to metal centers to form catalysts for a variety of organic transformations. The electronic properties of the catechol ring, and thus the catalytic activity of the metal complex, could be modulated by the presence of the electron-withdrawing nitrile group and the bromine atom.

In the context of green chemistry, the use of catalysts based on earth-abundant metals complexed with ligands like this compound is a highly desirable goal. Such catalysts could offer alternatives to those based on precious metals, reducing both cost and environmental impact.

The compound itself, or its derivatives, could also play a role in organocatalysis. The phenolic hydroxyl groups can act as hydrogen bond donors, activating substrates in a catalytic cycle. Furthermore, the potential for this molecule to participate in redox processes, owing to the catechol unit, opens up possibilities for its use in oxidative or reductive catalytic reactions. The development of synthetic methods that are environmentally benign is a cornerstone of green chemistry, and the use of versatile and potentially recyclable catalysts derived from this compound would be a valuable contribution.

Potential as an Intermediate in the Synthesis of Complex Natural Products or Analogues

The this compound framework is a substituted benzene (B151609) ring that can serve as a versatile starting material or intermediate in the total synthesis of complex natural products and their analogues. The presence of multiple functional groups—hydroxyls, nitrile, and bromine—at specific positions on the aromatic ring provides numerous handles for synthetic manipulation.

The bromine atom is particularly useful as it can be readily converted into other functional groups through reactions such as lithium-halogen exchange followed by quenching with an electrophile, or through various palladium-catalyzed cross-coupling reactions. This allows for the introduction of carbon-carbon or carbon-heteroatom bonds, enabling the construction of more complex molecular architectures.

The catechol hydroxyl groups can be selectively protected and deprotected, allowing for regioselective reactions at other positions of the molecule. The nitrile group can be carried through a synthetic sequence and then converted into other functionalities, such as a carboxylic acid or an amine, at a later stage.

The structural motif of a brominated dihydroxybenzene derivative is found in some marine natural products, such as the aforementioned 3-bromo-4,5-dihydroxybenzaldehyde (BDB). nih.govnih.gov This highlights the potential of this compound as a key building block for the synthesis of these and other related natural products or their structurally modified analogues for biological evaluation.

Conclusion and Future Perspectives in 3 Bromo 4,5 Dihydroxybenzonitrile Research

Synthesis of Key Academic Advances and Discoveries in 3-Bromo-4,5-dihydroxybenzonitrile Chemistry

The primary role of this compound in academic and industrial research has been as a strategic building block for constructing more complex molecular architectures. Its trifunctional nature, featuring a catechol unit, a nitrile group, and a bromine atom, offers multiple points for chemical modification.

A significant breakthrough involving this compound is its use as a key intermediate in the synthesis of carboxy-substituted heteroaromatic derivatives. google.com As detailed in patent literature, this compound is a precursor for compounds designed to inhibit xanthine (B1682287) oxidase and urate anion transporter 1. google.com These targets are crucial in the management of diseases associated with hyperuricemia, such as gout. The synthesis typically involves the demethylation of its precursor, 3-bromo-4-hydroxy-5-methoxybenzonitrile, using reagents like boron tribromide to reveal the catechol functionality essential for biological activity. google.com

Research on the unbrominated parent compound, 3,4-dihydroxybenzonitrile (B93048), further illuminates the potential applications of its derivatives. Studies have shown that dihydroxybenzonitrile isomers can act as antitumor agents and are valuable for creating inhibitors of enzymes like catechol-O-methyltransferase (COMT), which is relevant in the treatment of Parkinson's disease. The catechol motif is critical for binding to the enzyme's active site.

Furthermore, the related compound 3-bromo-4,5-dihydroxybenzaldehyde (B99904) has been found in red algae and investigated for its antioxidant and anti-inflammatory properties. This discovery suggests that this compound itself, or its simple derivatives, might possess inherent, as-yet-unexplored biological activities.

Identification of Remaining Challenges and Unexplored Research Avenues

Despite its utility, the chemistry of this compound is not without its challenges, and several research avenues remain largely unexplored.